Tetrabromodichlorocyclohexane

Description

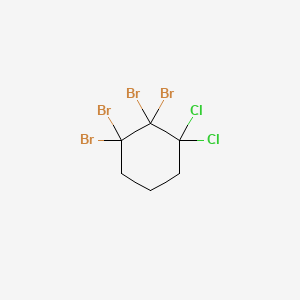

Structure

3D Structure

Properties

CAS No. |

30554-72-4 |

|---|---|

Molecular Formula |

C6H6Br4Cl2 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

1,1,2,2-tetrabromo-3,3-dichlorocyclohexane |

InChI |

InChI=1S/C6H6Br4Cl2/c7-4(8)2-1-3-5(11,12)6(4,9)10/h1-3H2 |

InChI Key |

XXBSJXNQJJWTEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isomerism of Tetrabromodichlorocyclohexane

Stereoselective and Regioselective Synthesis Pathways of Tetrabromodichlorocyclohexane Isomers

The synthesis of specific isomers of this compound is a complex task that requires precise control over the placement (regioselectivity) and three-dimensional orientation (stereoselectivity) of six halogen atoms on a cyclohexane (B81311) ring. numberanalytics.com Achieving high selectivity is essential as different isomers can possess unique chemical and physical properties. numberanalytics.com The synthesis can theoretically proceed through the direct halogenation of cyclohexane or by the halogenation of a cyclohexene (B86901) precursor, each presenting distinct mechanistic pathways and challenges.

Mechanistic Investigations of Bromination and Chlorination Reactions on Cyclohexane Scaffolds

The mechanisms governing the addition of bromine and chlorine to a cyclohexane scaffold are fundamental to controlling the synthesis of this compound. The two primary routes are free-radical substitution on cyclohexane and electrophilic addition to cyclohexene.

Free-Radical Halogenation: The reaction of cyclohexane with bromine (Br₂) or chlorine (Cl₂) in the presence of UV light or heat proceeds via a free-radical chain mechanism. echemi.com This process involves three main stages: initiation, propagation, and termination.

Initiation: UV light provides the energy to homolytically cleave the halogen-halogen bond, generating two halogen radicals (X•).

Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (C₆H₁₁•) and a hydrogen halide (HX). The cyclohexyl radical then reacts with a halogen molecule (X₂) to yield a halocyclohexane and a new halogen radical, which continues the chain.

Termination: The reaction stops when radicals combine with each other.

The reactivity and selectivity of this process are heavily dependent on the halogen used. Chlorination is highly exothermic and less selective, meaning the chlorine radical reacts with almost any available C-H bond. masterorganicchemistry.com In contrast, bromination is endothermic and significantly more selective, preferentially forming the more stable tertiary radical if available. masterorganicchemistry.com For a cyclohexane ring, where all carbons are secondary, this difference is less pronounced but still relevant, especially in substituted cyclohexanes. Controlling the stoichiometry and reaction conditions is crucial, though achieving a specific tetrabromo-dichloro- substitution pattern with high yield and selectivity through this method is exceptionally difficult due to the formation of a complex mixture of polyhalogenated products. researchgate.net

Electrophilic Halogenation: A more controlled approach involves the electrophilic addition of halogens to a precursor like cyclohexene. In this mechanism, the electron-rich double bond of cyclohexene attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. youtube.com This intermediate is then attacked by a halide ion (or another nucleophile) from the side opposite to the bridging halogen, resulting in an anti-addition product. youtube.com For instance, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. youtube.com

To synthesize this compound via this route, one might start with a dichlorocyclohexene or a dibromocyclohexene and add the remaining halogens. The regioselectivity would be dictated by the initial positions of the halogens and their electronic effects on the double bond, while the stereoselectivity would be governed by the anti-addition mechanism of the halonium ion pathway.

Chiral Synthesis and Enantiomeric Resolution Techniques

Given the multiple chiral centers in this compound, numerous stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), are possible. The synthesis of a single enantiomer can be approached through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction. egrassbcollege.ac.inorganic-chemistry.org For example, a chiral ligand could coordinate to a halogenating agent, creating a chiral environment that favors the formation of one enantiomer over the other during the halogenation of a suitable precursor. researchgate.netrug.nl Such methods aim to create the desired stereocenters in a controlled manner, avoiding the 50:50 mixture of enantiomers produced in a standard synthesis. organic-chemistry.org

Enantiomeric Resolution: This is the most common method for separating enantiomers from a racemic mixture. wikipedia.orgnumberanalytics.com Since enantiomers have identical physical properties, direct separation is difficult. libretexts.org The resolution process involves converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second compound, known as a resolving agent. wikipedia.orgpharmtech.com

For example, if this compound could be derivatized to have a carboxylic acid or amine group, it could be reacted with a chiral base (like brucine) or a chiral acid (like tartaric acid), respectively. wikipedia.orglibretexts.org The resulting diastereomeric salts, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization. pharmtech.com After separation, the original enantiomers are regenerated by removing the resolving agent. wikipedia.org This process, while effective, has the drawback of discarding at least half of the initial material unless the unwanted enantiomer can be racemized and recycled. wikipedia.orglibretexts.org

Isomeric Characterization and Separation Techniques for this compound Diastereomers

The identification and separation of the various diastereomers and enantiomers of this compound are critical for understanding its properties. This requires sophisticated analytical techniques capable of distinguishing between molecules with very subtle structural differences.

Advanced Chromatographic Separation of Isomers (e.g., Chiral GC-MS, LC-MS)

Chromatography is an indispensable tool for separating complex mixtures of isomers. rotachrom.comresearchgate.net The choice of technique depends on the volatility and polarity of the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile halogenated compounds like isomers of this compound, GC is a powerful separation technique. sci-hub.se When coupled with a mass spectrometer (MS), it allows for both separation and identification. To separate enantiomers, a chiral stationary phase (CSP) is required. gcms.czchromatographyonline.com Cyclodextrin-based columns are commonly used CSPs that can differentiate between enantiomers by forming temporary diastereomeric complexes with varying stabilities. rotachrom.comgcms.cz The separated isomers are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that helps confirm their identity. osti.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for less volatile or thermally unstable compounds. High-performance liquid chromatography (HPLC) can effectively separate diastereomers using standard achiral columns (like C18) due to their different physical properties. researchgate.netchromforum.org However, to separate enantiomers, a chiral stationary phase is necessary. bioanalysis-zone.comsciex.com The coupling of LC with MS provides high-sensitivity detection and structural information. researchgate.net Supercritical fluid chromatography (SFC) is another technique that has gained traction for isomer separation, often providing faster and more efficient separations than HPLC for certain classes of compounds. hplc.eu

Interactive Table: Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase Type | Principle of Separation | Application for this compound |

|---|---|---|---|

| Chiral GC-MS | Chiral (e.g., Cyclodextrin) | Differential partitioning and interaction with the chiral stationary phase based on enantiomeric structure. chromatographyonline.com | Separation and identification of volatile enantiomers and diastereomers. |

| HPLC / LC-MS | Achiral (e.g., C18, Silica) | Differential partitioning based on polarity and interaction with the stationary phase. chromforum.org | Separation of diastereomers. |

| Chiral HPLC / LC-MS | Chiral (e.g., Polysaccharide-based) | Formation of transient diastereomeric complexes with the chiral stationary phase, leading to different retention times for enantiomers. bioanalysis-zone.comsigmaaldrich.com | Separation of enantiomers and diastereomers. |

| SFC-MS | Chiral or Achiral | Similar to HPLC but uses a supercritical fluid as the mobile phase, often leading to faster separations. hplc.eu | High-throughput separation of both enantiomers and diastereomers. |

Spectroscopic Methods for Isomer Identification (beyond basic identification)

Beyond chromatography, advanced spectroscopic methods are crucial for the unambiguous structural elucidation of each isolated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR can confirm the presence of the cyclohexane backbone, advanced NMR techniques are needed to differentiate isomers. nih.gov Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity of atoms, helping to determine the specific placement (regioisomerism) of the bromine and chlorine atoms. Furthermore, the stereochemistry can often be deduced by analyzing the ³J(H,H) coupling constants, which are related to the dihedral angle between protons via the Karplus equation, and by using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. nih.gov

Advanced Mass Spectrometry Techniques: Standard MS can confirm the molecular weight, but it generally cannot distinguish between isomers. pageplace.de However, newer methods can provide isomer-specific information. Infrared Ion Spectroscopy (IRIS) is a mass spectrometry-based technique that measures the infrared spectrum of mass-selected ions. ru.nl Since isomers have unique vibrational fingerprints, their IRIS spectra can be used for unambiguous identification, often by matching experimental spectra with those predicted by computational chemistry. ru.nl Another powerful technique is Molecular Rotational Resonance (MRR) spectroscopy, which measures the rotational transitions of a molecule in the gas phase. nih.gov Because a molecule's rotational constants are exquisitely sensitive to its mass distribution and three-dimensional structure, MRR provides a unique spectral fingerprint for each isomer, allowing for confident identification and quantification even within a complex mixture without prior separation. nih.gov

Interactive Table: Spectroscopic Methods for Isomer Identification

| Method | Information Obtained | Principle | Relevance for this compound |

|---|---|---|---|

| 2D NMR Spectroscopy | Connectivity (Regioisomerism), Spatial Proximity (Stereoisomerism) | Correlates nuclear spins through bonds or through space to build a map of the molecular structure. nih.gov | Determines the precise location and relative stereochemistry of each halogen atom on the cyclohexane ring. |

| Infrared Ion Spectroscopy (IRIS) | Isomer-specific vibrational fingerprint | Measures the IR spectrum of a mass-selected ion by monitoring its fragmentation upon resonant IR laser absorption. ru.nl | Provides unambiguous identification of isomers by matching their unique vibrational spectra to calculated spectra. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Precise 3D structure, Rotational constants | Measures the frequencies of rotational transitions in the gas phase, which are directly related to the molecule's moments of inertia. nih.gov | Offers definitive structural elucidation of different isomers in a mixture without the need for chromatographic separation. |

Advanced Analytical Methodologies for Tetrabromodichlorocyclohexane in Complex Matrices

Ultra-Trace Detection and Quantification Techniques

The analysis of Tetrabromodichlorocyclohexane at environmentally relevant concentrations, which are often exceedingly low, demands analytical instrumentation capable of ultra-trace detection. High-resolution mass spectrometric techniques are central to achieving the required sensitivity and selectivity.

High-Resolution Gas Chromatography–Mass Spectrometry (HRGC-MS) Applications

High-Resolution Gas Chromatography–Mass Spectrometry (HRGC-MS) is a cornerstone technique for the analysis of persistent organic pollutants (POPs), including halogenated compounds like this compound. The power of this technique lies in the combination of high-efficiency chromatographic separation with high-resolution mass analysis. chromatographyonline.com

HRGC utilizes long, narrow-bore capillary columns (e.g., 60 m length, 0.25 mm internal diameter) to achieve superior separation of complex mixtures and isomers, which is critical for distinguishing different stereoisomers of this compound that may exhibit varying environmental behaviors. chromatographyonline.com The mass spectrometer, operating in high-resolution mode, can measure the mass-to-charge ratio (m/z) of ions to four or five decimal places. drawellanalytical.com This high mass accuracy allows for the determination of elemental composition, providing a high degree of confidence in compound identification and effectively discriminating target analytes from co-eluting matrix components with the same nominal mass. drawellanalytical.comchromforum.org

For compounds like dioxins and other halogenated hydrocarbons, HRGC coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered the gold standard. chromatographyonline.com This approach provides exceptional selectivity and sensitivity, often reaching femtogram levels. shimadzu.com A similar methodology is directly applicable to this compound, using selected ion monitoring (SIM) to target the specific m/z of characteristic ions, thereby minimizing background noise and enhancing detection limits. Furthermore, tandem mass spectrometry (MS/MS) capabilities on hybrid instruments can be employed for even greater selectivity through selected reaction monitoring (SRM), which monitors specific fragmentation pathways of the parent ion. nih.gov

Table 1: Typical HRGC-MS Parameters for Halogenated Compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| GC Column | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | High-resolution separation of isomers and complex mixtures. chromatographyonline.com |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating repeatable fragmentation patterns. chromatographyonline.com |

| Mass Analyzer | Double-focusing magnetic sector, Time-of-Flight (TOF), or Quadrupole-TOF | Provides high mass resolution (>10,000) for accurate mass measurements. drawellanalytical.comchromforum.org |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring specific target ions. nih.gov |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Environmental Analysis

While GC-MS is highly effective, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. chromatographyonline.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of triple quadrupole or other tandem mass spectrometers. eag.comrsc.org This technique has proven indispensable for analyzing emerging environmental contaminants, including many brominated flame retardants. chromatographyonline.com

For this compound and its analogues, LC-MS/MS analysis would typically involve reversed-phase chromatography for separation. The key to the method's success is the mass spectrometer's ability to perform tandem MS. creative-proteomics.com In this process, a specific precursor ion (or parent ion) corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (or daughter ion) is monitored in the second mass analyzer. eag.com This transition is highly specific to the analyte, significantly reducing matrix interference and providing reliable quantification at very low levels. creative-proteomics.comunil.ch

A study on the closely related flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH) demonstrated the feasibility of using LC-MS/MS for its analysis. The method utilized an isocratic elution and investigated different ionization mechanisms, finding that monitoring the transition of [M+O₂]⁻ to Br⁻ was a selective detection method. researchgate.net This approach yielded excellent instrument detection limits in the picogram range and good linearity. researchgate.net Such a method could be adapted for this compound, providing a robust tool for its quantification in various environmental samples. researchgate.net

Table 2: LC-MS/MS Method Parameters for Brominated Flame Retardant Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Good retention and separation for moderately non-polar compounds. chromatographyonline.com |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Methanol and Water with buffer (e.g., ammonium (B1175870) acetate) | Optimizes separation of isomers and elution of analytes. chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar compounds; APCI can be used for less polar compounds. researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Enables tandem MS (MS/MS) for high selectivity and accurate mass capabilities. eag.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. creative-proteomics.com |

Development of Novel Extraction and Pre-concentration Methods (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)

Due to the ultra-trace concentrations of this compound in environmental samples, direct injection into analytical instruments is rarely feasible. Therefore, extraction and pre-concentration are critical steps to isolate the analyte from the sample matrix and increase its concentration to detectable levels. pjoes.com

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. pjoes.comscioninstruments.com The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. scioninstruments.com The analyte is later eluted with a small volume of an appropriate solvent, achieving significant concentration. pjoes.com For compounds like this compound, reversed-phase sorbents such as C18 or polymeric materials (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) are effective. nih.gov These methods can achieve high enrichment factors, for instance, a 250-fold enrichment from a 100 mL water sample. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive extraction technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). nih.gov Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. nih.gov SPME is valued for its simplicity, speed, and minimal solvent use. rsc.org By selecting a fiber coating with appropriate polarity and thickness, consistent and quantifiable results can be obtained for low-concentration analytes. nih.gov

Sample Preparation and Matrix Interference Mitigation in Environmental Samples

The sample matrix—the complex mixture of substances present in a sample apart from the analyte—can significantly interfere with analysis, causing signal suppression or enhancement. numberanalytics.comnemc.us This "matrix effect" can lead to inaccurate quantification. numberanalytics.com Therefore, effective sample preparation is crucial not only for extraction and concentration but also for mitigating these interferences. arborassays.comchromatographyonline.com

Protocols for Aquatic (Water, Suspended Solids, Sediment) Samples

Water: For water samples, the protocol typically begins with the filtration of the sample to separate dissolved and particulate fractions. The filtered water is then passed through an SPE cartridge to extract this compound. pjoes.com To improve retention on nonpolar sorbents, adjustments to the sample's pH may be necessary. chromatographyonline.com After extraction, the cartridge is washed to remove co-extracted interferences before the analyte is eluted with a small volume of organic solvent. scioninstruments.com

Suspended Solids: The filter paper containing the suspended solids is typically extracted using techniques like sonication or pressurized liquid extraction (PLE) with an organic solvent. The resulting extract then requires a cleanup step, which may involve techniques like gel permeation chromatography (GPC) or passing the extract through another SPE cartridge (e.g., containing silica or Florisil) to remove polar interferences.

Sediment: Sediment samples are more complex due to their high content of organic matter and minerals. cenrs.org A typical protocol involves freeze-drying and sieving the sediment to achieve homogeneity. sednet.org Extraction is commonly performed using Soxhlet, ultrasonic, or PLE with a nonpolar or moderately polar solvent mixture. The resulting extract is highly complex and requires extensive cleanup. This often involves a multi-step process, including sulfur removal (with copper powder) and fractionation using column chromatography with different sorbents like silica and alumina (B75360) to isolate the fraction containing this compound. usgs.gov

Table 3: Generalized Sample Preparation Protocol for Aquatic Matrices

| Matrix | Preparation Steps | Purpose |

|---|

| Water | 1. Filtration (e.g., 0.45 µm filter) 2. pH adjustment 3. Solid-Phase Extraction (SPE) with C18 or polymeric sorbent 4. Elution with organic solvent (e.g., acetonitrile, hexane) | Separate dissolved/particulate phases; Optimize retention; Concentrate analyte and remove salts; Prepare for analysis. pjoes.comchromatographyonline.com | | Suspended Solids | 1. Solvent extraction (e.g., sonication) of the filter 2. Concentration of extract 3. Cleanup via SPE or GPC | Isolate analyte from solid particles; Reduce solvent volume; Remove interfering compounds. | | Sediment | 1. Freeze-drying and sieving 2. Solvent extraction (e.g., Soxhlet, PLE) 3. Sulfur removal (if necessary) 4. Multi-column cleanup (e.g., silica, alumina) | Homogenize sample; Extract analyte from complex matrix; Remove elemental sulfur; Isolate analyte from interferences. sednet.orgusgs.gov |

Methodologies for Terrestrial (Soil, Biota) Samples

Soil: Soil sample preparation shares similarities with sediment protocols but must account for the high variability in soil composition, including organic matter and clay content. mdpi.com After air-drying and sieving, extraction is performed using methods like PLE or Soxhlet extraction. taylorfrancis.com The choice of solvent is critical and often involves mixtures like hexane/acetone. The subsequent cleanup is rigorous and essential for removing the vast amount of co-extracted matrix components, such as humic substances. mdpi.com Multi-layer silica columns, sometimes impregnated with sulfuric acid, and Florisil are commonly used for this purpose.

Biota: Analyzing this compound in biological tissues, such as fish muscle, presents the major challenge of high lipid content, which can interfere significantly with both chromatographic and mass spectrometric analysis. nih.gov The sample is first homogenized. Extraction is then carried out, often with a mixture of polar and non-polar solvents. A crucial step is lipid removal. This can be accomplished through destructive methods like acid digestion or non-destructive methods such as gel permeation chromatography (GPC) or dispersive solid-phase extraction (d-SPE) with sorbents like C18 and primary-secondary amine (PSA). nih.gov A study on other brominated flame retardants in fish validated a method using acetonitrile extraction followed by d-SPE cleanup, which was rapid and effective. nih.gov

Table 4: Generalized Sample Preparation Protocol for Terrestrial Matrices

| Matrix | Preparation Steps | Purpose |

|---|

| Soil | 1. Air-drying, grinding, and sieving 2. Pressurized Liquid Extraction (PLE) or Soxhlet with hexane/acetone 3. Cleanup with multi-layer silica/alumina columns | Homogenize sample; Extract analyte; Remove organic matter and other interferences. mdpi.comtaylorfrancis.com | | Biota (e.g., fish) | 1. Homogenization of tissue 2. Solvent extraction (e.g., acetonitrile) 3. Lipid removal via GPC or dispersive SPE (d-SPE) 4. Final cleanup/fractionation | Create uniform sample; Isolate analyte and some lipids; Remove bulk of interfering lipids; Isolate analyte fraction for analysis. nih.gov |

Environmental Occurrence and Distribution Dynamics of Tetrabromodichlorocyclohexane

Global and Regional Distribution Patterns

While Tetrabromodichlorocyclohexane has been identified as a chemical for environmental monitoring, detailed studies outlining its global and regional concentrations are scarce in publicly available scientific literature.

Atmospheric Transport and Deposition Mechanisms

Aquatic (Lakes, Rivers, Oceans) Distribution and Spatial Variability

Quantitative data on the concentration and spatial variability of this compound in lakes, rivers, or oceans are not extensively documented. The U.S. Geological Survey (USGS) has included this compound (CAS No. 30554-72-4) in its list of constituents prioritized for national-scale ambient monitoring in water and sediment, designating it as a Tier 1 priority for sediment. usgs.govusgs.gov This prioritization is based on factors including potential environmental occurrence and the likelihood of adverse effects. usgs.gov Similarly, the compound has been listed among chemicals of concern for the Great Lakes Basin. cela.ca Despite this regulatory interest, published monitoring studies providing concentration data in various aquatic environments are limited. One study focusing on persistent organic pollutants in English freshwater lakes listed this compound as an analyte but did not report detected concentrations. bham.ac.uk

Terrestrial (Soil, Sediment) Distribution and Historical Trends

Information on the measured concentrations of this compound in soil and sediment is sparse, and no studies on its historical trends in dated sediment cores are currently available. However, laboratory studies provide insight into its behavior in terrestrial environments.

A degradation study was conducted on a mixture of radiolabelled [¹⁴C]hexahalocyclohexanes applied to loam and sandy loam soils, where α-tetrabromodichlorocyclohexane constituted approximately 25% of the mixture. researchgate.netresearchgate.net The results indicated rapid degradation of the chemical mixture under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

The following table summarizes the degradation half-lives from the study.

| Condition | Soil Type | Half-life (t½) |

| Aerobic | Loam & Sandy Loam | ~10 days |

| Anaerobic (flooded) | Loam & Sandy Loam | < 5 hours |

| Data derived from studies on a chemical mixture containing ~25% α-tetrabromodichlorocyclohexane. researchgate.netresearchgate.net |

The study also noted that after 90 days, more than 50% of the applied [¹⁴C]hexahalocyclohexane mixture had been converted to ¹⁴CO₂, indicating significant mineralization. researchgate.netresearchgate.net This rapid degradation, particularly under anaerobic conditions, suggests that the compound may not persist long in certain soil and sediment environments. researchgate.net

Source Identification and Emission Pathways (Anthropogenic and Natural)

This compound is an anthropogenic compound with no known natural sources. Its presence in the environment is linked to industrial activities.

Industrial Production and Usage-Related Emissions

This compound has been identified as a flame retardant used commercially. inchem.org Its inclusion in regulatory frameworks such as the Toxic Substances Control Act (TSCA) in the United States further points to its industrial origin. pops.intgovinfo.gov It was listed as a chemical for which the Interagency Testing Committee (ITC) recommended testing, although this recommendation was later removed. govinfo.gov Emissions into the environment can be presumed to occur during its manufacture, incorporation into products, and from the products themselves during their lifecycle and disposal. However, specific data on production volumes, the precise products it is used in, and emission rates are not detailed in the available literature.

Incidental Formation and By-product Release

There is limited information regarding the incidental formation or release of this compound as a by-product of other industrial processes. One chemical synthesis study noted the formation of tetrabromodichlorocyclohexanes when benzyl (B1604629) trifluoroacetate (B77799) is treated with gaseous chlorine under UV irradiation, but this describes a deliberate synthesis rather than an unintentional environmental release. thieme-connect.de No evidence was found to suggest it is a significant by-product of waste incineration or other thermal processes, unlike some other halogenated compounds.

Environmental Fate and Transformation Mechanisms of Tetrabromodichlorocyclohexane

Formation of Transformation Products and Metabolites (non-toxicological focus)

The transformation of Tetrabromodichlorocyclohexane under environmental conditions is expected to generate a series of intermediate compounds, or transformation products, before potential complete mineralization. The nature of these products depends on the specific degradation pathway.

Identification of Persistent Degradation Products

Based on the degradation pathways of analogous compounds like HCH, the anaerobic transformation of this compound is likely to produce a series of less-halogenated cyclohexanes, cyclohexadienes, and potentially aromatic compounds. For HCH, anaerobic degradation leads to the formation of intermediates like tetrachlorocyclohexene (TCCH) and dichlorocyclohexadiene, and ultimately to chlorobenzene (B131634) and benzene. nih.govresearchgate.netethz.ch

Mechanistic Elucidation of Transformation Sequences

The transformation sequence for this compound can be conceptualized as a stepwise process of reductive dehalogenation. The initial and most likely step would be the enzymatic removal of a bromine atom, which is generally more labile than a chlorine atom under reductive conditions.

The proposed mechanistic sequence is as follows:

Initial Reductive Debromination: An anaerobic microorganism donates an electron to the this compound molecule, leading to the cleavage of a carbon-bromine bond and the release of a bromide ion. This results in a tribromodichlorocyclohexyl radical, which then abstracts a proton from the surrounding medium to form Tribromodichlorocyclohexane.

Sequential Dehalogenation: This process repeats, with further removal of bromine and then chlorine atoms. The sequence of halogen removal can vary, leading to a complex mixture of intermediates.

Elimination Reactions: Following several reductive dehalogenation steps, elimination reactions (dehydrohalogenation) can occur, leading to the formation of double bonds within the cyclohexane (B81311) ring and the creation of halogenated cyclohexene (B86901) and cyclohexadiene intermediates.

Aromatization: Further dehalogenation and elimination can lead to the formation of a stable aromatic ring, resulting in products such as brominated and chlorinated benzenes.

The table below summarizes the likely transformation products of this compound.

Interactive Data Table: Potential Transformation Products of this compound

| Compound Class | Specific Examples (Hypothetical) | Formation Pathway |

| Halogenated Cyclohexanes | Tribromodichlorocyclohexane, Dibromodichlorocyclohexane | Reductive dehalogenation |

| Halogenated Cyclohexenes | Tetrabromochloro-cyclohexene, Tribromodichloro-cyclohexene | Dehydrohalogenation |

| Halogenated Cyclohexadienes | Dibromochloro-cyclohexadiene | Further dehydrohalogenation |

| Halogenated Benzenes | Bromochlorobenzene, Dichlorobenzene, Bromobenzene | Aromatization |

Ecotoxicological Implications of Tetrabromodichlorocyclohexane in Non Human Organisms

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

Brominated flame retardants are recognized for their persistence in the environment and their propensity to accumulate in living organisms. nih.gov This accumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in a food chain. nih.gov

The uptake and elimination of BFRs in organisms are governed by a combination of the chemical's properties and the organism's physiology. Key factors include:

Lipophilicity: BFRs are generally lipophilic, meaning they have a high affinity for fats and lipids. nih.gov This property facilitates their storage in the fatty tissues of organisms. The octanol-water partition coefficient (log Kow) is a common measure of lipophilicity, and for many BFRs, this value is high, indicating a strong potential for bioaccumulation. nih.gov For instance, HBCD has a log Kow of 5.6. nih.gov

Metabolism: The ability of an organism to metabolize and excrete a compound plays a crucial role in its bioaccumulation potential. Some BFRs are resistant to metabolic breakdown, leading to longer retention times in the body. gdut.edu.cn

Trophic Level and Diet: Organisms at higher trophic levels are exposed to contaminants not only through their environment but also through their diet, which can be a significant pathway for the accumulation of persistent organic pollutants (POPs). oup.comnih.govresearchgate.net

Environmental Factors: The concentration of the contaminant in the environment (water, sediment, soil) directly influences the exposure level for organisms at the base of the food web. oup.comnih.govresearchgate.net

While specific kinetic data for TBDCC are scarce, studies on other BFRs provide a framework for understanding its likely behavior. For example, research on various BFRs in the Lake Winnipeg food web demonstrated significant positive correlations between the concentrations of ΣPBDEs and ΣHBCDs and the lipid content in fish. oup.comnih.govresearchgate.net

Table 1: Factors Influencing Bioaccumulation of Brominated Flame Retardants

| Factor | Influence on Bioaccumulation | Example from BFR Research |

| Lipophilicity (High log Kow) | Enhances storage in fatty tissues, leading to higher accumulation. | HBCD (log Kow = 5.6) is prone to bioaccumulation. nih.gov |

| Metabolic Resistance | Slower breakdown and excretion, resulting in longer biological half-life. | Many BFRs are not easily metabolized by aquatic organisms. gdut.edu.cn |

| Trophic Position | Organisms at higher trophic levels accumulate contaminants from their prey. | Biomagnification of PBDEs observed in the Lake Winnipeg food web. oup.comnih.govresearchgate.net |

| Environmental Concentration | Higher ambient concentrations lead to greater uptake by organisms. | High levels of PBDEs in sediment correlate with higher body burdens in benthic organisms. oup.comnih.govresearchgate.net |

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. The trophic magnification factor (TMF) is a measure of the average rate of concentration increase of a substance in a food web. A TMF greater than 1 indicates that the substance is biomagnifying.

Studies on various aquatic food webs have demonstrated the biomagnification potential of several BFRs. In a Lake Winnipeg study, strong positive linear relationships were observed between the concentrations of BDE 47, BDE 209, and decabromodiphenylethane (DBDPE) and the trophic level, indicating biomagnification. oup.comnih.govresearchgate.net Similarly, a study on the aquatic food web of Lake Taihu in China found that several novel BFRs, including 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), exhibited significant trophic magnification. acs.org

Conversely, some BFRs may undergo trophic dilution, where concentrations decrease up the food chain. In the same Lake Taihu study, DBDPE showed trophic dilution. acs.org The specific stereoisomer composition of HBCD can also influence its trophic transfer, with some isomers biomagnifying more readily than others.

Given that TBDCC is a halogenated cycloaliphatic compound similar to HBCD, it is plausible that it also has the potential to biomagnify in both aquatic and terrestrial food webs. However, without specific studies on TBDCC, its TMF remains unknown.

Table 2: Trophic Magnification Factors (TMFs) of Selected Brominated Flame Retardants in Aquatic Food Webs

| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Finding |

| BDE 47 | Lake Winnipeg, Canada | > 1 | Biomagnification |

| BDE 209 | Lake Winnipeg, Canada | > 1 | Biomagnification |

| DBDPE | Lake Winnipeg, Canada | > 1 | Biomagnification |

| BTBPE | Lake Taihu, China | 2.83 | Biomagnification acs.org |

| DBDPE | Lake Taihu, China | 0.37 | Trophic Dilution acs.org |

Sublethal Effects and Mechanisms in Indicator Species (excluding human clinical data)

Exposure to BFRs, even at concentrations that are not immediately lethal, can have a range of sublethal effects on organisms, impacting their health, reproduction, and survival.

Sublethal effects of BFRs on aquatic organisms are a significant concern. Studies on various BFRs have documented a range of impacts:

Endocrine Disruption: Many BFRs are known or suspected endocrine-disrupting chemicals (EDCs). nih.gov They can interfere with the normal functioning of hormones, leading to reproductive and developmental problems. For example, some PBDEs have been shown to interfere with the endocrine system in crustaceans and fish. tandfonline.comdtu.dk

Neurotoxicity: BFRs can also be neurotoxic. Studies on PBDEs have shown that they can cause behavioral changes in fish. tandfonline.com One study on the estuarine fish Fundulus heteroclitus found that exposure to PBDE-47 resulted in significantly higher levels of acetylcholinesterase (AChE), an important enzyme in the nervous system. tandfonline.comtandfonline.com

Hepatotoxicity: The liver is a primary target organ for the toxic effects of many BFRs. Some compounds, such as decabromodiphenyl ethane (B1197151) (DBDPE), have been shown to exhibit hepatotoxic properties. bibliotekanauki.pl

Developmental Effects: Exposure to BFRs during early life stages can have lasting consequences. For instance, studies on the marine copepod Acartia tonsa have shown that exposure to certain PBDEs can affect larval development. dtu.dk

While direct evidence for TBDCC is lacking, its structural similarity to other BFRs suggests a potential for similar sublethal effects in aquatic organisms.

Soils can act as a significant sink for BFRs, leading to exposure for terrestrial organisms. mdpi.com

Soil Microorganisms: Soil microbial communities are crucial for soil health and nutrient cycling. Some BFRs can alter the structure and function of these communities. For example, studies have shown that some BFRs can be degraded by soil microorganisms, which could alter the composition of the microbial community. rsc.org Research on bis(2,4,6-tribromophenoxy) ethane has shown it can impact the bacterial community structure in rhizosphere soil. mdpi.com

Plants: Plants can take up BFRs from the soil, which has implications for the terrestrial food chain. A study on the fate of penta-BDEs in soil found that both zucchini and radish plants accumulated these compounds in their root and shoot tissues. nih.gov The uptake and translocation of BFRs by plants can be congener-specific. nih.gov The interaction between different plant species can also influence the bioavailability of BFRs in the soil. nih.gov

Given these findings, it is likely that TBDCC could also affect soil microbial communities and be taken up by plants, thus entering the terrestrial food web.

At the molecular and cellular level, BFRs can induce a variety of responses that underpin their toxic effects.

Oxidative Stress: A common mechanism of toxicity for many BFRs is the induction of oxidative stress, where there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these reactive products. researchgate.net This can lead to cellular damage.

Apoptosis: Exposure to BFRs can trigger programmed cell death, or apoptosis. nih.gov This has been observed in in vitro studies with neuronal cells exposed to PBDEs. nih.gov

Gene Expression Changes: BFRs can alter the expression of genes involved in various cellular processes, including stress response, metabolism, and endocrine signaling. mdpi.com For example, studies on rainbow trout have evaluated the chronic effects of emerging BFRs by measuring changes in gene transcription. canada.ca

Enzyme Inhibition/Induction: BFRs can affect the activity of various enzymes. For instance, some PBDEs have been shown to inhibit or induce the activity of enzymes involved in steroidogenesis and neurotransmitter regulation. tandfonline.comtandfonline.comnih.gov

These molecular and cellular responses provide insights into the mechanisms by which BFRs, and likely TBDCC, exert their toxic effects on non-human organisms. nih.govui.ac.id

Sorption and Transport Dynamics of Tetrabromodichlorocyclohexane in Environmental Media

Sorption Mechanisms and Isotherms in Soils and Sediments

The mobility and distribution of Tetrabromodichlorocyclohexane in the environment are predominantly controlled by its tendency to sorb to solid phases like soil and sediment. enviro.wiki Sorption encompasses several processes, primarily absorption into the amorphous organic matter of the solid phase and adsorption onto the surfaces of mineral components and carbonaceous materials. enviro.wikimdpi.com For nonionic, hydrophobic compounds like this compound, partitioning into soil organic matter is a key mechanism. enviro.wiki

Sorption equilibrium, the distribution of the compound between the solid and aqueous phases, is described by sorption isotherms. Common isotherm models include:

Linear Isotherm: Assumes a constant partition coefficient (Kd) across a range of concentrations, suggesting a simple partitioning mechanism. au.dk

Freundlich Isotherm: An empirical model that describes non-linear sorption, often observed for heterogeneous surfaces. au.dkmdpi.com The equation is expressed as:

Cs = KfCwn

Where Cs is the sorbed concentration, Cw is the aqueous concentration, and Kf and n are empirical constants. An n value less than 1 indicates that sorption becomes less favorable as concentration increases. au.dk

Langmuir Isotherm: This model assumes a fixed number of sorption sites on the sorbent surface, leading to a maximum sorption capacity. au.dk

For many hydrophobic organic pollutants, sorption to natural soils and sediments is often non-linear and better described by the Freundlich model. enviro.wikiacs.org This non-linearity suggests that multiple types of sorption sites with varying energies are involved.

Influence of Organic Carbon Content on Partitioning

The primary factor governing the sorption of non-polar organic compounds in soils and sediments is the fraction of organic carbon (foc). enviro.wikinih.gov Soil organic matter (SOM) acts as a high-capacity partitioning medium for hydrophobic chemicals. au.dk To compare the sorption potential of different soils and sediments, the distribution coefficient (Kd) is often normalized to the organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgecetoc.orgchemsafetypro.com

Koc = (Kd / foc)

Table 1: Estimated Organic Carbon-Water Partition Coefficients (Koc) for Analagous Polyhalogenated Compounds This table presents data for compounds similar to this compound to illustrate the expected range of sorption behavior.

| Compound | Compound Class | Log Koc Range | Reference |

|---|---|---|---|

| Hexachlorocyclohexanes (HCHs) | Halogenated Cyclohexane (B81311) | 3.5 - 4.2 | d-nb.info |

| Polybrominated Diphenyl Ethers (PBDEs) | Brominated Flame Retardant | 4.9 - 6.8 | nih.gov |

| Polychlorinated Biphenyls (PCBs) | Chlorinated Aromatic | 4.0 - 7.0 | enviro.wiki |

| Hexabromocyclododecane (HBCD) | Brominated Flame Retardant | 4.8 - 5.5 | gdut.edu.cn |

Role of Mineral Phases and Black Carbon in Sorption

While organic matter is the dominant sorbent for hydrophobic compounds, other soil and sediment components also contribute to retention.

Mineral Phases: Clay minerals and metal oxides possess charged surfaces that can interact with organic molecules. mdpi.comresearchgate.net However, for non-polar compounds like this compound, sorption to mineral surfaces is generally considered a minor pathway compared to partitioning into organic matter, especially in soils with an organic carbon content above 0.1%. ecetoc.orgresearchgate.net In environments with very low organic content, mineral surfaces may play a more significant role through weaker adsorption forces. mst.dk

Black Carbon: A more significant contributor to sorption, particularly at low contaminant concentrations, is a form of condensed, carbonaceous organic matter known as black carbon (BC). acs.org Black carbon, which includes materials like soot and char from the incomplete combustion of biomass and fossil fuels, exhibits strong adsorption capabilities. enviro.wikiau.dk

Key characteristics of black carbon sorption include:

High Sorption Capacity: On a per-gram-carbon basis, BC can sorb hydrophobic contaminants 10 to 100 times more strongly than amorphous organic matter. enviro.wiki

Non-linear Sorption: Adsorption to BC is highly non-linear, which can lead to a significant underestimation of total sorption if only linear partitioning into amorphous organic matter is considered. acs.org

Hysteresis: The release of compounds sorbed to black carbon is often slow and incomplete, a phenomenon known as desorption hysteresis.

The presence of black carbon in soils and sediments can, therefore, drastically reduce the mobility and bioavailability of compounds like this compound, making it more persistent in the solid phase. colab.ws

Partitioning Behavior across Environmental Interfaces

The distribution of this compound in the environment is dictated by its partitioning between major compartments: air, water, soil, and sediment. This behavior is governed by the compound's physicochemical properties, such as its volatility and hydrophobicity, which are quantified by partition coefficients.

Air-Water Exchange Dynamics

The exchange of a chemical between the atmosphere and a body of water is governed by its Henry's Law constant (KH). viu.caagroparistech.fr The Henry's Law constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. libretexts.org A high KH value indicates a greater tendency for the chemical to volatilize from water into the air. agroparistech.fr

The Henry's Law constant can be expressed in various units, with the dimensionless form (KAW) representing the ratio of the concentration in air to the concentration in water. viu.calibretexts.org

KAW = Cair / Cwater

Specific data for the Henry's Law constant of this compound is not available. However, based on its structure as a polyhalogenated alkane, it is expected to be semi-volatile. For comparison, various isomers of hexachlorocyclohexane (B11772) (HCH) have reported Henry's Law constants that show moderate volatility. henrys-law.org The presence of both bromine and chlorine atoms would influence this property, but it is likely that this compound would partition between air and water, contributing to its potential for atmospheric transport.

Water-Sediment Partitioning Coefficients

The distribution of a contaminant between the water column and bottom sediments is described by the sediment-water partition coefficient (Kd). ecetoc.orgresearchgate.net It is an empirically determined ratio of the contaminant concentration in the sediment to its concentration in the water at equilibrium. skb.comchromatographyonline.com

Kd = Csediment / Cwater

The Kd value is site-specific as it depends on sediment properties, particularly the organic carbon content and particle size distribution. ecetoc.orgepa.gov High Kd values signify that the contaminant is predominantly associated with the sediment phase, reducing its concentration in the water column but creating a long-term reservoir of contamination in the sediment. skb.com Given the expected high hydrophobicity of this compound, its Kd values are anticipated to be large, indicating a strong affinity for sediments. As with soils, the Kd for sediments can be normalized to the organic carbon fraction (foc) to calculate Koc, allowing for better comparison across different sediment types. researchgate.netchromatographyonline.com

Table 2: Illustrative Sediment-Water Partition Coefficients (Kd) for Related Compounds This table provides example Kd values for other hydrophobic compounds to demonstrate the influence of sediment properties.

| Compound | Sediment Type | Organic Carbon (%) | Log Kd (L/kg) | Reference |

|---|---|---|---|---|

| Phenanthrene | River Sediment | 1.5 | 3.8 | acs.org |

| Pyrene | Marine Sediment | 0.8 | 4.5 | enviro.wiki |

| Octylphenol | River Sediment | 0.3 - 1.8 | 3.1 - 3.6 | researchgate.net |

| 4,4'-DDT | Soil | 2.1 | 4.9 | nih.gov |

Soil-Water Partitioning

Soil-water partitioning is conceptually identical to water-sediment partitioning and is a critical process determining the fate of contaminants in terrestrial environments. The soil-water partition coefficient (Kd) dictates a chemical's mobility in soil, its potential to leach into groundwater, and its availability for plant uptake. ecetoc.orgchemsafetypro.com

For hydrophobic compounds like this compound, the soil-water partition coefficient is strongly correlated with the soil's organic carbon content (foc). researchgate.net The relationship is defined by the organic carbon-water partition coefficient, Koc. qsardb.org

Kd = Koc × foc

A high Koc value, as is expected for this compound, implies strong sorption to soil organic matter. d-nb.info This leads to low mobility and a reduced risk of groundwater contamination through leaching. However, it also results in the long-term persistence of the compound in the topsoil, where it can be subject to erosion and surface runoff.

Transport Modeling and Environmental Mobility

Groundwater Transport and Contaminant Plume Dynamics

When released into the subsurface environment, contaminants can migrate through the soil and reach groundwater. The movement of these dissolved substances is governed by advection (transport with the bulk flow of groundwater) and dispersion (spreading due to variations in water flow paths and molecular diffusion). enviro.wiki The result is the formation of a contaminant plume, which is a zone of dissolved contamination that extends downstream from the source. itrcweb.org

The transport of hydrophobic organic compounds like this compound in groundwater is significantly influenced by sorption, the process by which the chemical associates with solid-phase organic matter in soil and aquifers. epa.govenviro.wiki This interaction can retard the movement of the contaminant relative to the groundwater flow. enviro.wiki However, soil degradation studies of a mixture containing approximately 25% δ-tetrabromodichlorocyclohexane indicated rapid degradation, which would limit its persistence and transport in soil and groundwater systems. researchgate.netresearchgate.net

The dynamics of a contaminant plume—whether it is expanding, contracting, or stable—are critical for assessing risk and determining the need for remediation. goldensoftware.comclu-in.org Numerical models like RT3D (Reactive Transport in 3-Dimensions) can be used to simulate groundwater flow and contaminant transport, helping to identify sources and predict the extent of contamination. nih.gov The behavior of a plume is controlled by the rate of contaminant release, groundwater velocity, dispersion, sorption, and degradation rates. enviro.wiki

Research on a mixture of [14C]hexahalocyclohexanes, which included δ-tetrabromodichlorocyclohexane, provided insights into its persistence in soil. researchgate.netresearchgate.net The study estimated the half-lives for the mixture under different conditions.

Table 1: Estimated Degradation Half-Lives of a [14C]Hexahalocyclohexane Mixture in Soil*

| Condition | Soil Type | Estimated Half-Life |

|---|---|---|

| Aerobic | Loam & Sandy Loam | ~10 days |

| Anaerobic (flooded) | Loam & Sandy Loam | < 5 hours |

*Mixture composition: ~55% γ-pentabromochlorocyclohexane, ~25% δ-tetrabromodichlorocyclohexane, and ~10% ε-tribromotrichlorocyclohexane. Data sourced from a study where soils were amended with approximately 1.5 ppm of the mixture. researchgate.netresearchgate.net

These findings suggest that under the studied conditions, the components of this mixture, including this compound, would be degraded relatively quickly, which would in turn limit the extent and duration of a potential groundwater contaminant plume. researchgate.netresearchgate.net

Atmospheric Dispersion and Long-Range Environmental Transport

Atmospheric dispersion is the process by which contaminants released into the air are transported by wind and diluted by atmospheric turbulence. uiuc.eduiaea.org For semi-volatile organic chemicals (SOCs), this pathway is a primary mechanism for long-range environmental transport (LRT), allowing them to be distributed globally, far from their original sources. nih.gov Compounds with sufficient persistence and specific physical-chemical properties can undergo cycles of deposition and re-volatilization, a process sometimes called the "grasshopper effect," leading to their accumulation in colder regions of the globe like the Arctic. undp.org

The potential for a chemical to undergo LRT is assessed based on criteria such as its persistence (resistance to degradation), bioaccumulation potential, and evidence of its presence in remote environments. undp.orgfoodpackagingforum.org Models for atmospheric transport and dispersion, ranging from simple Gaussian plume models to complex multimedia fate and transport models, are used to predict the concentration and deposition of airborne pollutants. epa.govuiuc.edu These models incorporate meteorological data, terrain characteristics, and the chemical's properties to simulate its movement. epa.gov

Remediation Strategies for Tetrabromodichlorocyclohexane Contamination

Physico-Chemical Remediation Technologies

Physico-chemical remediation encompasses a variety of techniques that use physical and chemical processes to treat contaminated media. nih.govresearchgate.net These methods are often faster than biological alternatives and can be effective for a wide range of contaminants and concentrations. fao.org Key approaches for a compound like Tetrabromodichlorocyclohexane include advanced oxidation, sorption, and solidification/stabilization. epa.gov

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize recalcitrant organic compounds. mdpi.com They are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net These radicals are non-selective and can rapidly break down complex organic molecules like halogenated hydrocarbons into simpler and less toxic products. mdpi.comkirj.ee

The foundation of AOPs is the production of hydroxyl radicals (•OH), which are powerful oxidizing agents capable of initiating the degradation of persistent organic pollutants. researchgate.netharvard.edu The generation of these radicals can be achieved through various methods, including the photolysis of hydrogen peroxide or ozone. harvard.edusjsu.edu Once formed, •OH radicals attack organic molecules by abstracting hydrogen atoms, adding to double bonds, or transferring electrons, leading to the cleavage of C-C and C-X (carbon-halogen) bonds. rsc.org This process transforms contaminants into a series of smaller, often less halogenated, and more biodegradable intermediates. nih.gov The degradation of chlorinated compounds like chloroform (B151607) has been shown to be initiated by hydroxyl radicals produced from the photolysis of hydrogen peroxide. sjsu.edu

Several AOP systems are particularly relevant for the degradation of halogenated organic compounds:

Photo-Fenton: This process combines hydrogen peroxide (H₂O₂), iron ions (typically Fe²⁺), and UV light. mdpi.comufrn.br The UV radiation significantly accelerates the production of hydroxyl radicals from the reaction between H₂O₂ and Fe²⁺, enhancing the degradation of organic pollutants. mdpi.comufrn.br The photo-Fenton process has proven effective in mineralizing persistent compounds by regenerating the Fe²⁺ catalyst and providing an additional pathway for radical production. mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can be used alone or in combination with UV light or hydrogen peroxide to increase the generation of hydroxyl radicals. kirj.eeiafor.org Ozonation at elevated pH is particularly effective as it promotes the decomposition of ozone into •OH, leading to more efficient degradation than direct reaction with molecular ozone. iafor.org

UV-based Systems: The application of UV light can directly break down contaminants (photolysis) or be used with an oxidant like H₂O₂ (UV/H₂O₂) or a photocatalyst like titanium dioxide (TiO₂). kirj.eemdpi.com The UV/H₂O₂ process, for instance, has been successfully used to destroy various chlorinated compounds. kirj.ee Photocatalysis using TiO₂ can effectively degrade complex organic molecules, with studies showing high degradation efficiency for pollutants like fluoranthene (B47539) when combined with an oxidizing agent. researchgate.net

Interactive Data Table: Comparison of AOPs for Organic Pollutant Degradation

| Technology | Key Reagents/Components | Primary Oxidant(s) | Typical pH Range | Key Advantages |

|---|---|---|---|---|

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Vis Light | •OH | Acidic (2-4) | High efficiency, can use solar light. mdpi.comfrontiersin.org |

| Ozonation | O₃, sometimes with H₂O₂ or UV | O₃, •OH | Acidic or Alkaline | Effective for various pollutants. kirj.ee |

| UV/H₂O₂ | H₂O₂, UV Light | •OH | Wide range | No sludge production. kirj.ee |

| Photocatalysis | Semiconductor (e.g., TiO₂), UV/Vis Light | •OH, O₂•⁻ | Wide range | Catalyst can be reused. researchgate.netfrontiersin.org |

Electrochemical and catalytic oxidation offer alternative pathways for contaminant destruction.

Electrochemical Oxidation: This technology uses an electric current to degrade pollutants, either through direct oxidation at the anode or through the generation of oxidants like •OH in the solution. mdpi.comnih.gov It is considered a productive method due to its high oxidation efficiency and lack of secondary pollutant generation. nih.gov The process can be designed as a batch reactor to effectively remove organic pollutants from industrial wastewater. gnest.org

Catalytic Oxidation: This approach involves using a catalyst to enhance oxidation reactions. Electricity can be used to drive the catalytic cycle, eliminating the need for chemical oxidants. worktribe.com This method has been successfully applied to a wide range of reactions, demonstrating high efficiency and functional group tolerance. worktribe.com In some systems, a catalyst reacts with an oxidant to generate radicals that in turn degrade the target compound. beilstein-journals.org

Sorption is a physico-chemical process where a contaminant adheres to the surface of a solid material, known as a sorbent. mdpi.com This technique is widely used for removing pollutants from water due to its simplicity and cost-effectiveness. mdpi.comresearchgate.net

Commonly used sorbents include activated carbon, clays, and biochar, which possess large surface areas and affinities for organic compounds. researchgate.netmdpi.com The mechanism can involve ion exchange, electrostatic attraction, or complexation. researchgate.netresearchgate.net While sorption does not destroy the contaminant, it effectively transfers it from the liquid or gas phase to the solid phase, thus immobilizing it and preventing its migration. scirp.org This can be a standalone treatment or a preliminary step before destruction.

Interactive Data Table: Common Sorbents for Organic Pollutants

| Sorbent Material | Source/Type | Primary Removal Mechanism(s) | Target Pollutants |

|---|---|---|---|

| Activated Carbon | Various (e.g., coal, wood, apricot pits) | Adsorption | Wide range of organics. researchgate.netmdpi.com |

| Clays (e.g., Smectite) | Natural minerals | Adsorption, Ion Exchange | Heavy metals, BTEX. researchgate.net |

| Biochar | Pyrolyzed biomass | Adsorption, Ion Exchange | Polyaromatic hydrocarbons (PAHs). researchgate.net |

| Zeolites | Natural or synthetic aluminosilicates | Adsorption, Ion Exchange | Heavy metals. msu.ru |

For treating contaminated soils, sludges, and wastes, vitrification and solidification/stabilization (S/S) are powerful immobilization technologies. inflibnet.ac.in

Vitrification: This is a high-temperature thermal treatment process (1,400-2,000°C) that melts contaminated soil or waste, which then cools to form a chemically stable, glass-like solid. idk.org.rsclu-in.orgresearchgate.net The intense heat destroys organic contaminants, while inorganic materials are incorporated into the vitrified mass, which is highly resistant to leaching. idk.org.rstpsgc-pwgsc.gc.cageoengineer.org Vitrification can be performed either on-site (in situ) or off-site (ex situ). idk.org.rs

Solidification/Stabilization (S/S): S/S technologies encapsulate or chemically fix contaminants within a solid matrix to reduce their mobility and leachability. frtr.govepa.govmdpi.com Solidification involves mixing the waste with binders like cement, fly ash, or asphalt (B605645) to form a solid, monolithic block. epa.govmdpi.com Stabilization involves a chemical reaction between the binder and the contaminant to make it less soluble and toxic. frtr.govaccentsjournals.org These techniques are proven methods for treating a wide variety of hazardous wastes, including those containing metals and certain organics. epa.govmdpi.com

Advanced Oxidation Processes (AOPs) for Degradation

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are environmentally friendly technologies that utilize living organisms—microbes and plants, respectively—to degrade, sequester, or detoxify contaminants. researchgate.netmdpi.com These approaches are considered sustainable alternatives to conventional physicochemical methods. mdpi.com

Enhanced in situ bioremediation (EISB) is a process that stimulates indigenous or introduced microorganisms to metabolize contaminants. frtr.gov For halogenated compounds like this compound, anaerobic bioremediation is particularly relevant. clu-in.org Under anaerobic conditions, microorganisms can use halogenated organic compounds as electron acceptors in a process called reductive dehalogenation, where a halogen atom is replaced with a hydrogen atom. clu-in.org This process can lead to the complete degradation of many chlorinated solvents to harmless end products. erwiki.net

To stimulate this process, electron donors (such as simple organic carbon compounds) are often added to the subsurface. erwiki.net This addition depletes other naturally present electron acceptors like oxygen and nitrate, lowering the oxidation-reduction potential of the groundwater and creating conditions favorable for dehalogenation. clu-in.orgerwiki.net

One specific enhanced bioremediation strategy is sulfate-enhanced bioremediation. In an anaerobic environment, microorganisms preferentially use electron acceptors in a specific order: nitrate, manganese, iron, sulfate (B86663), and finally carbon dioxide. erwiki.net While high levels of sulfate can sometimes inhibit the final stages of reductive dechlorination for some compounds, the process of sulfate reduction itself creates strongly reducing conditions. clu-in.org These conditions are often necessary for the complete dehalogenation of highly halogenated compounds. erwiki.net The depletion of sulfate can indicate that the groundwater environment is sufficiently reducing to support anaerobic degradation. clu-in.org Research has shown that elevated sulfate levels can enhance the biodegradation of some brominated compounds. researchgate.net Furthermore, it has been hypothesized that for petroleum hydrocarbon contamination, the degradation activities of native microorganisms can be limited by the availability of electron acceptors like sulfate, suggesting that its addition could stimulate bioremediation. nih.gov

A soil degradation study involving a mixture of radiolabelled hexahalocyclohexanes provided direct insight into the potential biodegradability of this compound. The mixture, which consisted of approximately 25% γ-tetrabromodichlorocyclohexane, demonstrated rapid degradation under both aerobic and anaerobic conditions. researchgate.net

Table 1: Degradation of a [¹⁴C]Hexahalocyclohexane Mixture in Soil Studies Mixture contained ~55% γ-pentabromochlorocyclohexane, ~25% γ-tetrabromodichlorocyclohexane, and ~10% γ-tribromotrichlorocyclohexane.

| Condition | Soil Type | Estimated Half-Life | Conversion to ¹⁴CO₂ (90 days) |

| Aerobic | Loam & Sandy Loam | ~10 days | >50% |

| Anaerobic (flooded) | Loam & Sandy Loam | <5 hours | >50% |

Data sourced from ResearchGate. researchgate.net

Phytoremediation is a technology that employs plants to clean up contaminated environments. researchgate.net This plant-based approach is considered cost-effective and environmentally friendly for a wide range of contaminants. mdpi.com Plants can remove and process halogenated organic compounds (HOCs) through several mechanisms. researchgate.net

Laboratory studies on chlorinated and brominated compounds have identified four key processes in their removal from water by aquatic plants:

Sequestration: A rapid initial removal of hydrophobic HOCs from water or air, primarily through partitioning into the lipophilic plant cuticles. researchgate.net

Phytoreduction: The transformation of HOCs into less halogenated metabolites. researchgate.net

Phytooxidation: The oxidation of HOCs into compounds like haloethanols and haloacetic acids. researchgate.net

Assimilation: The incorporation of transformation products into plant tissues, potentially through covalent bonding, rendering them non-phytotoxic. researchgate.net

Table 2: Identified Phytoprocesses for Halogenated Organic Compound (HOC) Remediation

| Phytoprocess | Description |

| Sequestration | Rapid partitioning of HOCs into the waxy outer layer (cuticle) of plants. |

| Phytoreduction | Plant-mediated reduction reactions that remove halogen atoms from the contaminant. |

| Phytooxidation | Plant-mediated oxidation reactions that transform the contaminant into other substances. |

| Assimilation | Incorporation of contaminant byproducts into the plant's cellular structure. |

Data sourced from ResearchGate. researchgate.net

The effectiveness of phytoremediation depends on the plant species and the specific properties of the contaminant. mdpi.comresearchgate.net For instance, research has shown that plants from the Cucurbitaceae family (e.g., zucchini, pumpkin) are capable of taking up and accumulating significant amounts of persistent organic pollutants (POPs) from the soil. researchgate.net The success of phytoremediation can be further enhanced by the synergistic action of plants and soil microorganisms, which can improve the degradation capacity within the plant's root zone (rhizosphere). mdpi.comgnest.org

Integrated Remediation Systems and Treatment Trains

For complex contamination scenarios, a single remediation technology is often insufficient to achieve cleanup goals. frtr.gov In such cases, integrated remediation systems, often called "treatment trains," are employed. A treatment train is a planned series of different treatment technologies applied sequentially or simultaneously to decontaminate a site. frtr.govepa.gov

Combining different remediation technologies can produce synergistic effects, where the combined performance is greater than the sum of the individual parts. epa.gov This integrated approach allows for more efficient and thorough cleanup. mdpi.com

Examples of synergistic combinations include:

Chemical-Physical Treatment Trains: For halogenated semi-volatile organic compounds (SVOCs) in soil, a common treatment train involves excavation followed by a dehalogenation process where the soil is mixed with chemical reagents. frtr.gov After the reaction, the treated soil undergoes soil washing to remove any residual contaminants. frtr.gov For volatile organic compounds (VOCs) in groundwater, a system might involve pumping the contaminated water to the surface for treatment with granulated activated carbon (GAC) before reinjection or discharge. frtr.gov

Biochar and Phytoremediation: The integration of biochar (a charcoal-like substance) with phytoremediation is a promising approach for organic-contaminated soils. mdpi.com Biochar can improve soil conditions, enhance plant resilience, and adsorb pollutants, while the plants and their associated microbes can degrade the pollutants held by the biochar. mdpi.comdrpress.org This synergy addresses the limitations of each method when applied alone. mdpi.com

Bioaugmentation and Phytoremediation: A strategy combining bioaugmentation (the addition of specific microbes) with phytoremediation is considered promising for the bioremediation of pollution from brominated flame retardants like hexabromocyclododecane (HBCD), a compound related to this compound. researchgate.net

The goal of these integrated systems is to leverage the strengths of each technology to overcome the limitations of others, leading to a more robust and effective remediation outcome. mdpi.comepa.gov

The feasibility and scalability of any remediation strategy depend on a variety of site-specific factors. For bioremediation, critical constraints include contaminant characteristics, soil and groundwater conditions, and the presence of a viable microbial population. frtr.govwrc.org.za

Key factors influencing feasibility and scalability include:

Contaminant Characteristics: High concentrations of certain organic compounds or the presence of co-contaminants like heavy metals can be toxic to microorganisms. frtr.gov

Environmental Conditions: Factors such as temperature, pH, moisture, and nutrient availability significantly impact microbial activity and degradation rates. frtr.govwrc.org.za Low temperatures, for example, can slow the remediation process, though successful applications in cold climates have been demonstrated. frtr.gov

Hydrogeology: The physical properties of the soil and groundwater system affect the delivery of amendments (e.g., nutrients, electron donors) and the contact between microbes and contaminants. wrc.org.za

Timeframe and Cost: Bioremediation is often classified as a long-term technology that may take several years to achieve cleanup objectives. frtr.gov However, it is frequently more cost-effective than more intensive engineering solutions. wrc.org.za

The rapid degradation of a hexahalocyclohexane mixture containing γ-tetrabromodichlorocyclohexane in laboratory studies, with half-lives as short as a few hours to ten days, suggests that bioremediation is a highly feasible approach. researchgate.net However, scaling up from laboratory or pilot-scale studies to full-scale field application requires careful planning. wrc.org.za Treatability tests and pilot-scale evaluations are essential to determine the site-specific effectiveness, define operational parameters, and estimate costs before full-scale implementation. frtr.govwrc.org.za

Advanced Theoretical and Computational Studies of Tetrabromodichlorocyclohexane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure and energy of a molecule. bris.ac.uk Methods like Density Functional Theory (DFT) have become particularly popular due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized molecules like tetrabromodichlorocyclohexane. journalirjpac.comuobaghdad.edu.iq These calculations are fundamental for understanding the intrinsic properties of the molecule, from which its reactivity and stability can be predicted. princeton.edu

Electronic Structure and Reactivity Predictions (e.g., Fukui Functions)

The electronic structure of a molecule dictates its chemical behavior. QM calculations can map out the distribution of electrons, identifying regions that are electron-rich or electron-poor. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. journalirjpac.com

To pinpoint reactive sites within the this compound molecule, local reactivity descriptors derived from QM are employed. Among the most powerful are the Fukui functions (f(r)). scm.com These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comresearchgate.net

Nucleophilic Attack (f⁺(r)): This function indicates the sites most susceptible to attack by a nucleophile (an electron-rich species). For this compound, these would likely be the carbon atoms bonded to the highly electronegative bromine and chlorine atoms. f⁺(r) is calculated based on the electron density of the neutral molecule and its anionic (N+1 electron) state. scm.com

Electrophilic Attack (f⁻(r)): This function highlights the sites prone to attack by an electrophile (an electron-deficient species). These are often the regions with the highest electron density, such as the lone pairs of the halogen atoms. f⁻(r) is derived from the electron densities of the neutral and cationic (N-1 electron) states. scm.com

Dual Descriptor (f⁽²⁾(r)): This descriptor combines the two Fukui functions and can unambiguously reveal both nucleophilic and electrophilic regions on a molecule. researchgate.net

By calculating the condensed Fukui functions (values assigned to each atom), a quantitative prediction of reactivity can be made. scm.com

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Reactivity Prediction |

|---|---|---|---|

| C1 | 0.18 | 0.05 | High susceptibility to nucleophilic attack |

| C2 | 0.17 | 0.06 | High susceptibility to nucleophilic attack |

| Br (on C1) | 0.04 | 0.25 | High susceptibility to electrophilic attack |

| Cl (on C2) | 0.05 | 0.22 | High susceptibility to electrophilic attack |

| H (on C3) | 0.02 | 0.01 | Low reactivity |

Reaction Mechanisms and Energy Barriers of Environmental Transformations

This compound, like many halogenated compounds, can undergo various transformation reactions in the environment, such as dehalogenation. QM calculations are instrumental in elucidating the step-by-step mechanisms of these reactions and determining their feasibility. nih.gov

By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of:

Reactants: The initial state (e.g., this compound and a reactive environmental species like a hydroxide (B78521) ion).

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The structure of the TS provides insight into the geometry of the molecular collision required for a reaction.